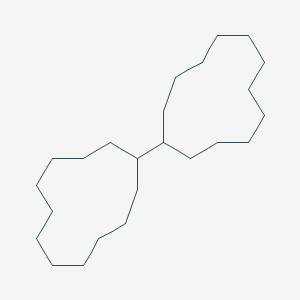

Bicyclododecyl

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88011-88-5 |

|---|---|

Molecular Formula |

C24H46 |

Molecular Weight |

334.6 g/mol |

IUPAC Name |

cyclododecylcyclododecane |

InChI |

InChI=1S/C24H46/c1-3-7-11-15-19-23(20-16-12-8-4-1)24-21-17-13-9-5-2-6-10-14-18-22-24/h23-24H,1-22H2 |

InChI Key |

LJAVDFCIOLVDIY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(CCCCC1)C2CCCCCCCCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Bicyclododecyl Systems

Advanced Strategies for Bicyclododecyl Core Synthesis

The creation of the this compound scaffold hinges on the effective formation of large-ring systems. Modern synthetic chemistry offers several powerful approaches, from classical macrocyclization reactions to transition-metal-catalyzed processes, to assemble these complex structures.

Macrocyclization is a cornerstone for the synthesis of large-ring structures like cyclododecane (B45066), a key component of the this compound system. These reactions involve the intramolecular cyclization of a long, linear precursor. While traditional methods like high-dilution lactonization or lactamization are fundamental, more recent strategies offer improved efficiency and scope. mdpi.com

One direct approach to a this compound system involves the self-aldol condensation of cyclododecanone (B146445), which yields a dimeric this compound derivative. sciencepublishinggroup.com Another specific example is the synthesis of cyclododeceno[b]indene derivatives through the acid-catalyzed cyclization of α-benzylcyclododecanones. mdpi.com These are prepared by reacting cyclododecanone with substituted benzyl (B1604629) chlorides or bromides. mdpi.com

Broader, highly versatile macrocyclization strategies that can be applied to this compound synthesis include:

Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium complexes like the Grubbs or Hoveyda-Grubbs catalysts, forms a carbon-carbon double bond to close a ring. cam.ac.uk A linear precursor with terminal alkenes could be designed to undergo a double RCM to form the bicyclic system, or a single RCM could form the second ring onto a pre-existing cyclododecane scaffold.

Azide-Alkyne Cycloaddition: Often referred to as "click chemistry," this reaction forms a stable triazole ring to link two ends of a precursor molecule. nih.gov It is known for its high efficiency and functional group tolerance. nih.gov

Intramolecular C–H Activation/Coupling: Modern methods allow for the formation of C-C bonds by directly activating otherwise inert C-H bonds, often catalyzed by rhodium(III) or palladium(II) complexes. mdpi.commdpi.com This strategy can overcome the entropic challenges of large-ring formation by using a directing group to position the reactive ends of the precursor in close proximity, facilitating cyclization. mdpi.comsioc-journal.cn

Table 1: Advanced Strategies for this compound Core Synthesis

| Strategy | Description | Catalyst/Reagent Examples | Key Advantages |

|---|---|---|---|

| Aldol (B89426) Condensation | Self-condensation of cyclododecanone to form a this compound dimer. sciencepublishinggroup.com | Base or Acid | Direct route to a C2-symmetric this compound system. |

| Ring-Closing Metathesis (RCM) | Formation of a C=C bond to close a large ring from a diene precursor. cam.ac.uk | Grubbs Catalyst, Hoveyda-Grubbs Catalyst | High functional group tolerance and reliability. |

| Intramolecular C-H Activation | Direct coupling of C-H bonds to form a C-C bond for ring closure. mdpi.commdpi.com | Palladium(II), Rhodium(III) complexes | High atom economy and ability to use unactivated precursors. |

| Transannular Cyclization | Formation of a bond across a pre-existing large ring to create a bicyclic system. nih.govrsc.org | SmI₂, Palladium catalysts | Creates complex, bridged bicyclic structures with high stereocontrol. |

Transition metal catalysis is indispensable in modern organic synthesis for its ability to forge carbon-carbon bonds with high efficiency and selectivity. eie.gr These methods are well-suited for constructing the this compound core, either by stitching together two large fragments or by forming the second ring onto an existing cyclododecane moiety.

Key strategies include:

Intramolecular Cross-Coupling Reactions: Well-established reactions such as Suzuki, Negishi, Stille, and Hiyama couplings can be employed in an intramolecular fashion to form one of the rings of the this compound system. eie.grmdpi.com These reactions typically involve coupling an organometallic component with an organic halide on the same linear precursor. nih.gov

Dicarbonyl Coupling: Low-valent titanium reagents, for example, can be used for the reductive coupling of two carbonyl groups to form a C-C bond, a reaction that has been applied in the synthesis of this compound derivatives. acs.org

Transannular Cyclizations: A particularly elegant strategy for forming bridged bicyclic systems is the transannular reaction, where a bond is formed between two non-adjacent atoms across a large ring. nih.gov A notable example is the Pd-catalyzed transannular alkenylation, which can install a functionalized bridged ring onto a macrocycle, a powerful tool for creating complex C19-diterpenoid alkaloid systems that can be conceptually applied to bicyclododecyls. rsc.org

Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial, as different stereoisomers can have vastly different properties. For a large and flexible system like this compound, achieving stereoselectivity is a significant challenge.

A key aspect of stereocontrol in this system is managing the isomerism of substituted cyclododecanone precursors. For instance, α-monosubstituted cyclododecanone derivatives can exist as cis (α-corner-syn) and trans (α-corner-anti) isomers. sciencepublishinggroup.com The self-aldol product of cyclododecanone is a rare example of the trans-isomer. sciencepublishinggroup.com The choice of synthetic route—such as substitution versus aldol reaction—can selectively produce either the cis or trans isomer, which can then be used to build a this compound system with a defined stereochemical configuration. sciencepublishinggroup.com The conformation of the two cyclododecyl moieties in this compound derivatives has been analyzed using NMR and X-ray diffraction, confirming a stable researchgate.net square conformation in both the solid state and in solution. nih.gov

General strategies for stereoselective synthesis of bicyclic scaffolds often draw inspiration from natural product synthesis and can be adapted for this compound systems:

Substrate Control: Using a chiral starting material or a substrate with existing stereocenters to direct the stereochemical outcome of subsequent reactions.

Chiral Catalysis: Employing chiral catalysts (metal complexes or organocatalysts) to favor the formation of one enantiomer or diastereomer over others.

Multicomponent Reactions: Designing convergent reactions where multiple components come together in a single, highly diastereoselective step to rapidly build molecular complexity, as demonstrated in the synthesis of hydroindole scaffolds. beilstein-journals.org

Derivatization and Functionalization Strategies of this compound Analogues

Once the this compound core is synthesized, its properties can be tuned by adding or modifying functional groups. These transformations allow for the exploration of the chemical space around the core scaffold.

Regioselectivity refers to the ability to modify one specific position on a molecule in the presence of other similar, reactive sites. On a large, conformationally flexible scaffold like this compound, which is abundant in C-H bonds, achieving high regioselectivity is a formidable task.

Strategies to achieve regioselective functionalization include:

Directing Groups: A functional group is temporarily installed on the molecule to direct a catalyst to a specific, nearby C-H bond for functionalization. This is a common strategy in palladium-catalyzed C-H activation. lsu.edu

Exploiting Inherent Reactivity: Different positions on the ring may have slightly different electronic or steric properties, leading to preferential reaction at one site. For example, in the functionalization of complex halogenated molecules, the reaction can occur stepwise by targeting the most reactive halogen first under carefully controlled conditions. mdpi.comrsc.org

Organometallic Intermediates: The use of specific bases can selectively deprotonate one position over others, creating a metalated intermediate (e.g., with magnesium or zinc) that can then react with an electrophile. taylorandfrancis.com Computational calculations of properties like pKₐ values can help predict the most likely site of metalation. taylorandfrancis.com

Introducing heteroatoms—atoms other than carbon or hydrogen, such as oxygen, nitrogen, or sulfur—into the carbon skeleton of the this compound system can dramatically alter its physical and chemical properties. wikipedia.orgrsc.org This creates heterocyclic analogues with novel characteristics.

Methods for introducing heteroatoms include:

Synthesis from Heterocyclic Precursors: The most direct approach is to build the bicyclic system from starting materials that already contain the desired heteroatom. This involves using ring-closing reactions on precursors such as long-chain amino-alcohols or amino-thiols to form large aza- or thia-bicyclic rings.

Post-Synthesis Modification: In some cases, a carbon atom in the pre-formed framework can be replaced. This is conceptually similar to the isomorphous substitution used in zeolite chemistry, where framework atoms are replaced to tune material properties. nih.gov While challenging in molecular synthesis, certain reactions can achieve this. For example, an oxonium-embedded covalent organic framework has been converted to a pyridine-cored framework by replacing oxygen with nitrogen. chemrxiv.org

Electrochemical Functionalization: An emerging strategy involves the electrochemical activation of organoboron reagents to generate highly reactive carbocation intermediates. This unified platform allows for the introduction of a wide array of heteroatom nucleophiles onto an sp³-hybridized carbon, a method that could be applied to functionalize a this compound scaffold with heteroatom-containing groups.

Synthesis of this compound-Containing Hybrid Molecules

One notable approach involves the use of cyclododecanone in multicomponent tandem reactions to generate complex heterocyclic systems fused to the cyclododecane ring. For instance, the synthesis of indole (B1671886)–cyclododeca[b]pyridine-3-carbonitrile hybrids has been achieved through a four-component, six-step tandem process. beilstein-journals.org This reaction utilizes cyclododecanone, an indole-based precursor, malononitrile, and ammonium (B1175870) acetate. The process is initiated by the Knoevenagel condensation of the indole derivative with malononitrile, followed by the formation of an enamine from cyclododecanone and ammonium acetate. A subsequent Michael addition between these two intermediates, followed by intramolecular cyclization, dehydration, and oxidative aromatization, yields the final hybrid molecule. beilstein-journals.org This one-pot procedure is advantageous as it avoids the isolation of intermediates, thereby reducing waste and shortening reaction times. beilstein-journals.org

Another versatile method for creating this compound-containing hybrids is through the functionalization of cyclododecanone derivatives to prepare fused heterocyclic systems. Ethyl 2-oxocyclododecanecarboxylate and 2-(hydroxymethylene)cyclododecanone serve as key intermediates for the synthesis of macrocyclic systems that incorporate fused nitrogen heterocycles of various ring sizes. researchgate.net For example, the condensation of ethyl 2-oxocyclododecanecarboxylate with phenylhydrazine (B124118) yields a pyrazolone (B3327878) fused to the cyclododecane ring. researchgate.net Furthermore, enaminoketones derived from 2-(hydroxymethylene)cyclododecanone can be cyclized under acidic conditions to form fused quinoline (B57606) derivatives. researchgate.net

The following tables summarize representative synthetic findings for the preparation of this compound-containing hybrid molecules.

Table 1: Synthesis of Indole–Cyclododeca[b]pyridine Hybrids via a Four-Component Tandem Reaction beilstein-journals.org

| Entry | Indole Precursor | Product | Yield (%) |

| 1 | 2-(1-(4-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)acetonitrile | Indole–cyclododeca[b]pyridine-3-carbonitrile derivative | 95 |

| 2 | 2-(1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)acetonitrile | Indole–cyclododeca[b]pyridine-3-carbonitrile derivative | 92 |

| 3 | 2-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)acetonitrile | Indole–cyclododeca[b]pyridine-3-carbonitrile derivative | 90 |

Table 2: Synthesis of Fused Heterocycles from Cyclododecanone Derivatives researchgate.net

| Starting Material | Reagent | Product | Yield (%) |

| Ethyl 2-oxocyclododecanecarboxylate | Phenylhydrazine | Cyclododeca[d]pyrazolone derivative | Not Specified |

| 2-(Hydroxymethylene)cyclododecanone | m-Toluidine, then H₂SO₄ | Methyl-substituted cyclododeca[b]quinoline | 90 |

| 2-(Hydroxymethylene)cyclododecanone | Anthranilic acid, then H₂SO₄ | Cyclododeca[b]quinoline-carboxylic acid | 5 |

| 2-(Hydroxymethylene)cyclododecanone | 2-Aminopyridine, then H₂SO₄ | Pyridopyrimidine fused to cyclododecane | 73 |

In the realm of materials science, hybrid molecules incorporating a this compound framework have been developed as precursors for epoxy resins. The synthesis involves the preparation of polyphenols of cyclododecane, which are then converted to their corresponding polyglycidyl ethers (PGEs). google.com These PGEs, containing the cyclododecane core, can be blended with other epoxy resins and curing agents to create thermosettable materials with modified thermal stability and curing profiles. google.com

Conformational Analysis and Stereochemical Elucidation of Bicyclododecyl Derivatives

Theoretical Underpinnings of Macrocyclic Conformational Dynamics

The conformational flexibility of macrocycles presents a significant challenge for theoretical modeling. Unlike smaller, more rigid molecules, the large number of rotatable bonds in structures like bicyclododecyl leads to a vast and complex potential energy surface. Computational chemistry provides essential tools to navigate this landscape and predict the most stable and biologically relevant conformations.

Algorithmic approaches to sample the conformational space are diverse and include methods like molecular dynamics (MD), distance geometry (DG), and Monte Carlo (MC) simulations. acs.orgnih.gov These techniques generate a multitude of possible structures, which can then be energetically evaluated. nih.gov MD simulations, for example, model the atomic motions of a molecule over time, allowing for the exploration of different conformational states. nih.gov Accelerated molecular dynamics (aMD) is a variation that modifies the potential energy surface to decrease the energy barriers between states, enabling more efficient sampling of the conformational space. nih.gov

The choice of computational method and the parameters used can significantly impact the results. diva-portal.org Comparisons between different algorithms—such as Monte Carlo Multiple Minimum (MCMM), Mixed Torsional/Low-Mode sampling (MTLMOD), and specialized macrocycle sampling techniques—are crucial for validating their ability to identify global energy minima and reproduce experimentally observed conformations, such as those determined by X-ray crystallography. nih.gov Furthermore, the surrounding environment, particularly the solvent, plays a critical role in determining conformational preference. nih.gov Therefore, computational models must account for solvent effects to accurately predict the behavior of this compound derivatives in solution.

**3.2. Experimental Techniques for Conformational Determination

A combination of sophisticated analytical techniques is required to experimentally determine the complex three-dimensional structures of this compound derivatives in both solution and solid states.

NMR spectroscopy is a premier tool for elucidating the structure of molecules in solution. nih.gov For complex macrocycles like this compound derivatives, advanced multi-dimensional NMR techniques are indispensable for assigning stereochemistry. creative-biostructure.com

The Nuclear Overhauser Effect (NOE) is particularly powerful. intermediateorgchemistry.co.uk NOE occurs between atoms that are close in space, regardless of whether they are connected by chemical bonds. intermediateorgchemistry.co.uk By measuring the transfer of nuclear spin polarization between protons, inter-atomic distances can be derived, providing crucial information to define the molecule's three-dimensional conformation. intermediateorgchemistry.co.uklibretexts.org Two-dimensional NOE Spectroscopy (NOESY) is an experiment that collects all NOE data in a single spectrum, where cross-peaks connect the signals of spatially proximate nuclei. libretexts.orgpurdue.edu Quantitative analysis of NOE signals can help establish precise proton-proton distances, which is vital for determining the conformation around specific bonds. nih.gov

Other 2D NMR experiments are also essential. Correlation Spectroscopy (COSY) reveals proton-proton spin-spin coupling through bonds, helping to establish atomic connectivity. creative-biostructure.comipb.pt Heteronuclear multiple-bond correlation (HMBC) shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for piecing together complex molecular frameworks. creative-biostructure.com The values of vicinal proton-proton coupling constants (³JHH) are also diagnostic, as their magnitude can help determine the dihedral angles between adjacent protons and thus the local stereochemistry. ipb.pt

X-ray crystallography is the definitive method for determining the precise atomic and molecular structure of a compound in its crystalline state. wikipedia.org This technique provides an unambiguous three-dimensional picture of electron density, from which the positions of atoms, bond lengths, and bond angles can be determined with high accuracy. wikipedia.orgnih.gov

The process involves irradiating a single crystal of the this compound derivative with a beam of X-rays. wikipedia.org The crystal diffracts the X-rays into a unique pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a detailed structural model can be constructed. wikipedia.org This provides a static "snapshot" of the molecule in its lowest-energy conformation within the crystal lattice. researchgate.net

Chiroptical methods are spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light. thieme-connect.de These methods are exceptionally sensitive to the stereochemistry of a molecule. nih.gov

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule. wikipedia.org This differential absorption, known as the Cotton effect, is wavelength-dependent and provides a unique spectral signature for a specific stereoisomer. taylorfrancis.com Enantiomers, being non-superimposable mirror images, will produce CD spectra that are exact mirror images of each other. chiralabsxl.com This makes CD an excellent tool for assigning the absolute configuration of a chiral center, often by comparing the experimental spectrum to that of a known standard or to spectra predicted by quantum chemical calculations. chiralabsxl.commdpi.com

For molecules with multiple chromophores, the exciton (B1674681) chirality method, a specific application of CD, can be used to determine the absolute configuration by analyzing the coupling between the electronic transitions of the chromophores. rsc.org Optical Rotatory Dispersion (ORD) is a related technique that measures the rotation of plane-polarized light as a function of wavelength. taylorfrancis.com While largely superseded by CD for its easier interpretation, ORD can still provide valuable stereochemical information. thieme-connect.dersc.org

Investigation of Isomerism in this compound Structures

The potential for various forms of isomerism is inherent in the this compound framework, particularly when substituents are introduced.

In substituted cyclic systems, the spatial relationship between substituents gives rise to cis-trans isomerism. A novel form of this isomerism has been identified and characterized in derivatives of cyclododecanone (B146445), a closely related macrocycle, which serves as an excellent model for substituted this compound systems. sciencepublishinggroup.comscichemj.org

This isomerism is based on the orientation of a substituent at the α-carbon relative to the carbonyl group within the preferred researchgate.net-2-one conformation of the cyclododecanone ring. sciencepublishinggroup.comscichemj.org In this conformation, the carbonyl group is positioned nearly perpendicular to the plane of the ring. scichemj.org A substituent at the α-corner position can be oriented on the same side as the carbonyl oxygen (cis or syn) or on the opposite side (trans or anti). researchgate.net

These cis and trans isomers are distinct, separable compounds with different physical properties, such as melting points. Their structures have been unambiguously confirmed through a combination of NMR spectroscopy and single-crystal X-ray diffraction. sciencepublishinggroup.com For instance, the synthesis and characterization of α-corner-benzylcyclododecanone isomers revealed key differences in their NMR spectra and provided definitive proof of their stereochemistry through X-ray analysis. researchgate.net

Below is a table summarizing the key distinguishing features observed for a pair of these cis (syn) and trans (anti) isomers.

Data derived from research on α-monosubstituted cyclododecanone derivatives, which serve as models for this compound systems. sciencepublishinggroup.comresearchgate.net

This novel type of isomerism, first postulated and then confirmed in these macrocyclic ketones, highlights the stereochemical complexity that can arise in this compound derivatives and underscores the necessity of employing advanced analytical techniques for their complete structural elucidation. sciencepublishinggroup.com

Reaction Mechanisms and Reactivity of Bicyclododecyl Compounds

Mechanistic Investigations of Carbon-Carbon Bond Formation and Cleavage

The synthesis and modification of bicyclododecyl structures fundamentally rely on the strategic formation and cleavage of carbon-carbon bonds. These processes are governed by the accessibility of reactive sites and the stability of intermediates, which are often influenced by the rigid bicyclic scaffold.

Addition reactions are a primary method for functionalizing unsaturated this compound systems, such as those containing carbon-carbon double bonds (alkenes) or carbonyl groups (ketones).

Electrophilic Addition: In the case of a this compound alkene, the π electrons of the double bond are susceptible to attack by electrophiles. libretexts.orgscribd.com The mechanism typically proceeds in a stepwise manner, initiated by the formation of a carbocation intermediate after the electrophile adds to one of the carbon atoms of the double bond. libretexts.org The regioselectivity of this addition is dictated by the stability of the resulting carbocation; the electrophile will preferentially add to the carbon that results in the formation of the more stable carbocation. scribd.com However, the stereochemistry of the addition is often controlled by the steric hindrance of the bicyclic framework, with the electrophile and subsequent nucleophile typically adding from the less hindered face of the molecule. masterorganicchemistry.com For instance, the addition of a hydrogen halide (HX) to a bicyclododecene would proceed via protonation of the double bond to form the most stable carbocation, followed by the attack of the halide ion. libretexts.org

Nucleophilic Addition: this compound ketones, possessing a polar carbon-oxygen double bond, are susceptible to nucleophilic attack at the electrophilic carbonyl carbon. numberanalytics.comgeeksforgeeks.org This reaction leads to the formation of a tetrahedral intermediate. numberanalytics.com The stereochemical outcome of nucleophilic additions to cyclic ketones is often governed by the torsional and steric strain in the transition state. In many cases, the nucleophile will approach from the less sterically hindered face of the carbonyl group. For example, the reduction of a bicyclododecanone with a hydride reagent like sodium borohydride (B1222165) involves the nucleophilic addition of a hydride ion to the carbonyl carbon. chemguide.co.uk

Below is a table summarizing typical addition reactions in bicyclic systems, which are applicable to this compound derivatives.

| Reaction Type | Substrate Example | Reagent | Product Type | Mechanistic Notes |

| Electrophilic Addition | Bicyclododecene | HBr | Bromobicyclododecane | Proceeds through a carbocation intermediate; follows Markovnikov's rule where applicable. scribd.comjove.com |

| Electrophilic Addition | Bicyclododecene | Br₂ | Dibromobicyclododecane | Involves a cyclic bromonium ion intermediate, leading to anti-addition. msu.edu |

| Nucleophilic Addition | Bicyclododecanone | NaBH₄, then H₂O | Bicyclododecanol | Nucleophilic attack of hydride ion on the carbonyl carbon. chemguide.co.uk |

| Nucleophilic Addition | Bicyclododecanone | CH₃MgBr, then H₃O⁺ | Methylbicyclododecanol | Formation of a new C-C bond via a Grignard reagent. numberanalytics.com |

Substitution reactions in this compound systems are highly dependent on the position of the leaving group. While substitutions at non-bridgehead positions can proceed via standard S\N1 or S\N2 mechanisms, reactions at bridgehead carbons are significantly restricted. testbook.com

A bridgehead carbon in a bicyclic system is a carbon atom that is part of both rings. chadsprep.com For an S\N1 reaction to occur at a bridgehead position, a planar carbocation intermediate must be formed. testbook.com In bicyclic systems, particularly smaller ones, the rigid structure prevents the bridgehead carbon from achieving the required trigonal planar geometry of an sp² hybridized carbocation. testbook.comstackexchange.com This geometric constraint leads to high strain in the potential intermediate, making the S\N1 pathway highly unfavorable.

Similarly, the S\N2 mechanism, which requires a backside attack by the nucleophile, is sterically hindered at a bridgehead position. quora.com The bicyclic framework effectively shields the back of the bridgehead carbon, making it inaccessible to an incoming nucleophile. quora.com Consequently, both S\N1 and S\N2 reactions are generally disfavored at the bridgehead carbons of bicyclic compounds. testbook.com

The table below outlines the feasibility of substitution reactions at different positions within a bicyclic framework.

| Position of Leaving Group | S\N1 Reaction Feasibility | S\N2 Reaction Feasibility | Rationale |

| Bridgehead Carbon | Highly Unfavorable | Highly Unfavorable | Inability to form a stable planar carbocation (strain). testbook.comstackexchange.com Steric hindrance prevents backside attack. quora.com |

| Non-Bridgehead Carbon | Possible | Possible | Can proceed if sterically accessible and if a stable carbocation can be formed. |

Carbocation intermediates, which can be generated during addition or substitution reactions in this compound systems, are prone to rearrangements to form more stable structures. egyankosh.ac.in These rearrangements often involve the migration of an alkyl group or a hydride ion (a 1,2-shift) and can lead to changes in the ring structure itself, such as ring expansion or contraction. egyankosh.ac.inlibretexts.org

For example, a Prins-pinacol cascade reaction has been used to construct complex polycyclic systems like the 12-oxatricyclo[6.3.1.0²,⁷]dodecane moiety. nih.gov This type of reaction involves a Prins cyclization that generates a carbocation, which then undergoes a pinacol-type rearrangement. nih.gov Another well-known rearrangement in bicyclic systems is the Wagner-Meerwein rearrangement, which involves the migration of an alkyl group to an adjacent carbocation center. egyankosh.ac.in The Cope and Claisen rearrangements are pericyclic reactions that can also occur in appropriately substituted this compound systems, proceeding through concerted, cyclic transition states to form new carbon-carbon bonds and rearrange the skeleton. masterorganicchemistry.com

The table below lists some rearrangement reactions that are relevant to bicyclic systems.

| Rearrangement Type | Triggering Intermediate/Condition | General Transformation |

| Wagner-Meerwein | Carbocation | Migration of an alkyl or aryl group to an adjacent carbocation center, often leading to a more stable carbocation. egyankosh.ac.in |

| Pinacol Rearrangement | Acid-catalyzed 1,2-diol | Conversion of a 1,2-diol to a ketone or aldehyde via a carbocation intermediate. libretexts.org |

| Cope Rearrangement | Heat | A scribd.comscribd.com-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.com |

| Claisen Rearrangement | Heat | A scribd.comscribd.com-sigmatropic rearrangement of an allyl vinyl ether. masterorganicchemistry.com |

Role of Strain and Ring Size in this compound Reactivity

The reactivity of bicyclic compounds is significantly influenced by ring strain, which is the excess energy a molecule possesses due to its deviation from an ideal, strain-free conformation. iupac.org This strain can be categorized into several types:

Angle Strain: This arises from the distortion of bond angles from their ideal values (e.g., 109.5° for sp³ hybridized carbon). saskoer.ca In this compound systems, the fusion of the rings can force certain bond angles to be compressed or expanded, leading to angle strain.

Torsional Strain: This results from the eclipsing of bonds on adjacent atoms. saskoer.ca The rigid nature of the bicyclic framework may lock certain bonds in eclipsed or gauche conformations, increasing the molecule's energy.

Steric Strain (Transannular Strain): This occurs when atoms or groups that are not directly bonded to each other are forced into close proximity, leading to van der Waals repulsion. saskoer.ca In medium to large rings like those in a this compound system, atoms on opposite sides of a ring can interact, creating transannular strain.

The total strain energy of a this compound system is the sum of these contributions. A higher strain energy generally correlates with increased reactivity, as the molecule can release this strain by undergoing a reaction that leads to a more stable, less strained product. rsc.org For instance, the high strain in some bicyclic systems can be harnessed to drive ring-opening reactions. rsc.org

The table below provides a conceptual overview of how different types of strain can manifest in a this compound framework.

| Type of Strain | Description | Consequence in this compound Systems |

| Angle Strain | Deviation of bond angles from ideal values. saskoer.ca | Can be present at bridgehead carbons and within the rings due to geometric constraints. |

| Torsional Strain | Eclipsing interactions between adjacent bonds. saskoer.ca | The rigid framework may enforce unfavorable dihedral angles. |

| Transannular Strain | Steric repulsion between non-adjacent atoms across a ring. | A significant factor in medium and large rings, influencing the preferred conformation and reactivity. |

Catalytic Transformations of this compound Derivatives

Catalysis plays a crucial role in the selective and efficient transformation of this compound derivatives. One of the most common catalytic reactions for such systems is catalytic hydrogenation.

Catalytic Hydrogenation: Unsaturated this compound compounds, such as those containing alkene or alkyne functionalities, can be reduced to the corresponding saturated alkanes by treatment with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com Common catalysts include palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni). masterorganicchemistry.com The reaction typically occurs via syn-addition, where both hydrogen atoms add to the same face of the double or triple bond. masterorganicchemistry.comkhanacademy.org The stereoselectivity of the hydrogenation is often dictated by the steric accessibility of the π-system to the surface of the metal catalyst. Hydrogen will preferentially add to the less sterically hindered face of the molecule. masterorganicchemistry.com For example, in the hydrogenation of α-pinene, a bridged bicyclic alkene, the hydrogen adds to the face of the double bond that is opposite to the sterically bulky gem-dimethyl bridge. khanacademy.org Cobalt-based catalysts have also been developed for the hydrogenation of bicyclic alkenes. researchgate.netthieme-connect.com

The table below summarizes key aspects of the catalytic hydrogenation of bicyclic alkenes.

| Catalyst | Typical Substrate | Stereochemistry of Addition | Key Features |

| Palladium on Carbon (Pd/C) | Bicyclic Alkene | syn-addition masterorganicchemistry.com | Highly efficient and commonly used. Addition occurs from the less sterically hindered face. masterorganicchemistry.com |

| Platinum (PtO₂) | Bicyclic Alkene | syn-addition masterorganicchemistry.com | Another effective catalyst for hydrogenation. |

| Cobalt-based catalysts | Bicyclic Alkene | Varies with system | Emerging as a more sustainable alternative to precious metal catalysts. researchgate.netthieme-connect.com |

Computational Chemistry and Theoretical Modeling of Bicyclododecyl

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and relative energies of different bicyclododecyl isomers and their conformers. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying medium to large-sized molecules like this compound due to its favorable balance of accuracy and computational cost. DFT methods are used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties.

For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been employed to investigate the structures and energies of various stationary points on the potential energy surface of bicyclic systems. researchgate.net In studies of related bicyclic compounds, such as bicyclo[3.3.1]nonane derivatives, DFT has been used to analyze conformational preferences, revealing that the chair-chair conformer is not always the most stable, with boat-chair conformations being favored in certain substituted systems to alleviate steric and lone-pair repulsion. rsc.org DFT calculations have also been crucial in understanding the reaction mechanisms of complex transformations, such as the gold(I)-catalyzed cycloaddition and rearrangement reactions of allene-containing compounds to form bicyclo[6.4.0]dodecane systems. researchgate.netacs.org

Table 1: Representative DFT Functionals and Basis Sets Used in Bicyclic System Studies

| DFT Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d) | Geometry optimization and vibrational frequencies of medium-sized organic molecules. researchgate.net |

| B3LYP | 6-311++G(d,p) | Calculation of electronic structure and electrostatic potential in adamantane (B196018) derivatives. ccsenet.org |

| M06-2X | 6-311++G(3df,2p) | Investigation of reaction mechanisms and kinetics, such as in the reaction of 4-methyl aniline (B41778) with OH radicals. nih.gov |

| ωB97X-D | 6-31+G(d,p) | Geometry optimization of ligand conformations, including implicit solvation models. researchgate.net |

This table is illustrative of common DFT methods applied to systems similar in complexity to this compound.

Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. nih.gov These methods are generally more computationally demanding than DFT but can provide higher accuracy, especially for electronic properties and reaction energetics. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. nih.gov

In the context of bicyclic systems, ab initio calculations are often used to benchmark the results of less computationally expensive methods like DFT. For example, high-level ab initio calculations have been used to study the conformational energy hypersurface of cyclononane, a flexible cycloalkane related to the building blocks of this compound. acs.org For bicyclo[3.3.1]nonan-9-one, both ab initio and DFT calculations were performed to understand its molecular structure and conformation. rsc.org These studies are crucial for establishing a reliable theoretical framework for predicting the properties of larger and more complex systems like this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

This compound and its isomers are flexible molecules that can exist in numerous conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules by simulating the atomic motions over time. acs.org MD simulations provide insights into the dynamic behavior of molecules, including conformational changes and intermolecular interactions. ccsenet.orgresearchgate.net

A key aspect of MD simulations is the force field, which is a set of parameters that describes the potential energy of the system. For hydrocarbons like this compound, force fields such as MM2, MM3, and TraPPE are commonly used. researchgate.netmdpi.com

MD simulations have been successfully applied to study the conformational analysis of cycloalkanes. For instance, a molecular dynamics study on cyclododecane (B45066) at elevated temperatures sampled 71 different conformations, demonstrating the complexity of its potential energy surface. nih.gov Similarly, MD simulations of cis- and trans-decalin (bicyclo[4.4.0]dodecane) have been used to study their structural and energetic properties, including the effect of partial atomic charges on intermolecular forces. ccsenet.orgresearchgate.netsemanticscholar.org These simulations can reveal the relative populations of different conformers and the energy barriers between them. ccsenet.orgresearchgate.net

Table 2: Key Parameters from Molecular Dynamics Simulations of Decalin Isomers

| Property | trans-Decalin | cis-Decalin | Reference |

| Density (g/cm³) at 20°C | 0.870 | 0.897 | semanticscholar.org |

| Boiling Point (°C) | 185.5 | 194.6 | semanticscholar.org |

| Melting Point (°C) | -31.5 | -43.2 | semanticscholar.org |

| Calculated σH (Å) | 2.273 | 2.242 | semanticscholar.org |

This data for decalin, a bicyclo[4.4.0]dodecane, illustrates the type of information that can be obtained and compared through MD simulations.

Computational Approaches to Reaction Pathway Elucidation

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving bicyclic systems. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states, thereby constructing a detailed reaction pathway. numberanalytics.com

For example, computational studies have been used to investigate the unimolecular decomposition of n-dodecane, a linear alkane, which provides a model for the types of bond-breaking and rearrangement reactions that substituted bicyclododecyls might undergo under thermal stress. nih.gov DFT calculations have been employed to explore the reaction mechanism of the synthesis of spirocyclo mdpi.comacs.orgdecane skeletons, which are structurally related to certain this compound isomers. researchgate.net These studies often involve locating transition state structures and calculating activation energies, which are crucial for understanding reaction kinetics. nih.gov

In the context of photochemical reactions, methods like the complete active space self-consistent field (CASSCF) are used to study excited state reaction pathways. A study on bicyclo ccsenet.orgmdpi.comhept-3-ene, for instance, used CASSCF to investigate its photochemical isomerization, identifying conical intersections that play a key role in the reaction mechanism. nih.gov Such approaches would be vital for understanding the photochemistry of unsaturated this compound derivatives.

Emerging Machine Learning and Quantum Computing Applications in this compound Studies

The fields of machine learning (ML) and quantum computing are poised to revolutionize computational chemistry, offering new ways to tackle complex problems.

Machine learning models are being developed to predict molecular properties with high speed and accuracy, often trained on large datasets from experiments or high-level quantum chemical calculations. researchgate.netillinois.edu For cyclic hydrocarbons, ML models based on support vector regression (SVR) have been used to predict standard enthalpies of formation with an accuracy of approximately 10 kJ/mol. acs.org Other ML approaches have been used to predict biodegradability, a property of interest for environmental applications, for various chemical classes including bicyclic alkanes. mdpi.com While specific ML models for this compound are not yet prevalent, the frameworks developed for other alkanes and cyclic systems could be readily adapted. researchgate.netacs.org

Quantum computing holds the promise of solving quantum mechanical problems that are intractable for even the most powerful classical computers. conflex.net For chemistry, this means the potential for highly accurate calculations of electronic structure and dynamics. conflex.net While still in its early stages, researchers are exploring the use of quantum algorithms for molecular simulation. stanford.edu The application of quantum computing to a molecule as complex as this compound is a future prospect, but it could one day enable unprecedented accuracy in predicting its properties and reactivity.

Advanced Spectroscopic Characterization of Bicyclododecyl Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of bicyclododecyl compounds. Both one-dimensional and multi-dimensional NMR techniques are employed to gain a comprehensive understanding of the molecular framework.

A ¹³C NMR spectrum of a this compound derivative showed signals at δ=69.27(t), 40.67(d), 30.04(t), 29.73(t), 27.36(t), 26.88(t), and 25.99(t), providing insight into the different carbon environments within the molecule. oup.com Another this compound compound exhibited a ¹³C NMR signal at δ=33.46(d). oup.com High-resolution NMR allows for the detailed observation of chemical shifts and spin-spin coupling, which are influenced by the local electronic environment of each nucleus. savemyexams.comyoutube.com

For complex molecules like this compound, one-dimensional NMR spectra can suffer from signal overlap. mnstate.edu Two-dimensional (2D) NMR techniques help to resolve this complexity by plotting correlations between different nuclei. mnstate.edu

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): This homonuclear technique reveals scalar couplings between protons, helping to identify which protons are connected through bonds. mnstate.eduhuji.ac.il Cross-peaks in a COSY spectrum indicate that two protons are coupled. mnstate.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to, providing a map of C-H one-bond connectivities. huji.ac.il

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton and identifying quaternary carbons. huji.ac.il

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing through-space correlations that are vital for determining the stereochemistry and conformation of the molecule. huji.ac.il

These multi-dimensional techniques are essential for the unambiguous assignment of all proton and carbon signals in this compound structures and for confirming their intricate bicyclic framework. mnstate.eduhuji.ac.il

While solution-state NMR provides information about the average structure of a molecule in a solvent, solid-state NMR (ssNMR) offers a powerful way to study the conformation and dynamics of molecules in their solid, crystalline, or amorphous forms. warwick.ac.uk This is particularly relevant for understanding the packing of this compound molecules in the solid state and how intermolecular interactions might influence their conformation. warwick.ac.ukamericanpharmaceuticalreview.com

Solid-state NMR can overcome challenges like insolubility and provides site-specific structural and dynamic information. warwick.ac.uk Techniques like magic angle spinning are used to average out anisotropic interactions that broaden signals in the solid state, leading to higher resolution spectra. kobv.de For natural organic materials, solid-state ¹³C NMR has been used to observe changes in chemical composition, such as the ratio of alkyl to O-alkyl carbon, which can indicate the extent of decomposition. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. tanta.edu.egksu.edu.sa These techniques are complementary and provide a unique "fingerprint" for a compound based on its molecular structure and bonding. ksu.edu.saedinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. tanta.edu.eg For a vibration to be IR active, there must be a change in the molecule's dipole moment during the vibration. ksu.edu.sawikipedia.org It is particularly sensitive to polar functional groups. ksu.edu.saedinst.com

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. bcluae.com A small fraction of scattered light is shifted in energy due to interactions with the molecule's vibrations, an effect known as Raman scattering. bcluae.com A vibration is Raman active if there is a change in the molecule's polarizability. edinst.comwikipedia.org This technique is highly sensitive to non-polar, symmetric bonds and is often used to study the carbon backbone of molecules. ksu.edu.sa

For this compound, IR and Raman spectra would reveal characteristic peaks corresponding to the stretching and bending vibrations of its C-H and C-C bonds. The specific frequencies and intensities of these bands can confirm the presence of the bicyclic alkane structure and can be used to identify different isomers or conformers, as these can lead to distinct spectral patterns. americanpharmaceuticalreview.com

Table 1: Key Spectroscopic Data for this compound and Derivatives

| Spectroscopic Technique | Compound | Observed Data/Findings | Reference |

|---|---|---|---|

| ¹³C NMR | This compound derivative | δ = 69.27(t), 40.67(d), 30.04(t), 29.73(t), 27.36(t), 26.88(t), 25.99(t) | oup.com |

| ¹³C NMR | This compound derivative | δ = 33.46(d) | oup.com |

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. wikipedia.org It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. wikipedia.org For this compound, mass spectrometry would confirm its molecular formula (C₁₂H₂₂) by identifying the molecular ion peak (M+). oup.com A reported mass spectrum for this compound shows a molecular ion peak at m/z = 166. oup.com

Electron impact (EI) ionization is a common method where a high-energy electron beam bombards the sample, causing ionization and fragmentation. msu.edu The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms within the this compound framework.

Advanced Hybrid Spectroscopic Techniques and Their Applications

The combination of different spectroscopic methods into a single "hybrid" instrument can provide a more comprehensive analysis of a sample. bcluae.com For example, a combined Raman and Laser-Induced Breakdown Spectroscopy (LIBS) system allows for the simultaneous acquisition of information about both the molecular structure (from Raman) and the elemental composition (from LIBS). bcluae.commdpi.com

While the direct application of such hybrid techniques to this compound specifically may not be widely documented, the principles are applicable. For instance, coupling chromatographic separation techniques like Gas Chromatography (GC) with Mass Spectrometry (GC-MS) allows for the separation of different isomers of this compound before they are introduced into the mass spectrometer for identification and structural analysis. oup.com Similarly, combining liquid chromatography with NMR (LC-NMR) could be used to analyze complex mixtures containing this compound derivatives. These hyphenated techniques are crucial for analyzing complex samples and gaining a complete picture of the chemical system.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Advanced Materials Science Applications of Bicyclododecyl and Its Polymers

Bicyclododecyl as a Monomer in Polymer Synthesis

The integration of bicyclic units into a polymer backbone can significantly influence the material's properties. These rigid structures can increase the glass transition temperature (Tg), enhance thermal stability, and influence the polymer's morphology and solubility. mdpi.com While the polymerization of this compound-based monomers is not extensively documented, several established polymerization strategies can be considered for creating novel polymers featuring this bulky bicyclic unit.

Addition Polymerization Strategies

Addition polymerization, particularly the ring-opening metathesis polymerization (ROMP), is a powerful technique for polymerizing strained cyclic and bicyclic olefins. rsc.org Should a this compound monomer contain an unsaturated bond, for instance in a bicyclododecene derivative, ROMP presents a viable pathway to polymer synthesis. This method utilizes transition-metal catalysts, such as Grubbs-type ruthenium catalysts, to cleave the double bond of the monomer and form a new double bond in the backbone of the growing polymer chain.

The polymerization of related large cycloolefins, such as cyclododecene (B75492), via ROMP to produce polydodecenamer is well-established. mdpi.com Similarly, bicyclic monomers like norbornene and its derivatives are classic substrates for ROMP. mdpi.com The resulting polymers retain the cyclic unit as part of the main chain, leading to materials with high thermal stability. For instance, copolymers of norbornene and cyclododecene have been synthesized, demonstrating that different ring sizes can be incorporated into a single polymer chain. mdpi.com It is therefore plausible that a bicyclododecene monomer could be polymerized via ROMP to yield a polymer with repeating this compound units, or copolymerized with other cycloolefins to tailor material properties.

The general mechanism for the ROMP of a hypothetical bicyclododecene monomer is depicted below:

Initiation: The metal alkylidene catalyst reacts with the double bond of the bicyclododecene monomer to form a metallacyclobutane intermediate.

Propagation: The metallacyclobutane ring opens to form a new metal alkylidene species with the monomer unit attached. This new species then reacts with another monomer, propagating the polymer chain.

Termination: The living polymerization can be terminated by adding a specific quenching agent.

The properties of the resulting polymer, such as its glass transition temperature and crystallinity, would be heavily influenced by the rigid this compound unit in the backbone.

| Monomer | Polymerization Method | Key Polymer Property | Reference |

| Norbornene | ROMP | High Tg, amorphous | mdpi.com |

| Cyclododecene | ROMP | Semicrystalline, T m ~80 °C | mdpi.com |

| Tetracyclododecene | Copolymerization with Ethylene | High Tg, high transparency | mdpi.com |

Table 1: Examples of Polymers Derived from Cyclic and Bicyclic Monomers. This table provides data for related compounds to illustrate the potential properties of this compound-based polymers.

Condensation Polymerization Mechanisms

Condensation polymerization is a step-growth process involving the reaction between two monomers with complementary functional groups, leading to the formation of a larger structural unit while releasing a small molecule such as water. semanticscholar.org To be used in condensation polymerization, the this compound scaffold would need to be functionalized with at least two reactive groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups.

For example, a bicyclododecanediol could serve as a rigid diol monomer. When reacted with a dicarboxylic acid, it would form a polyester (B1180765) with the this compound unit incorporated into the polymer backbone. Similarly, a bicyclododecanediamine could react with a dicarboxylic acid to form a polyamide.

The general reaction for forming a polyester from a hypothetical bicyclododecanediol and a generic dicarboxylic acid would be:

n HO-(this compound)-OH + n HOOC-R-COOH → [O-(this compound)-O-CO-R-CO]n + 2n H2O

The inclusion of the bulky and rigid this compound group would be expected to:

Increase the Glass Transition Temperature (Tg): The rigidity of the bicyclic unit restricts segmental motion of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state.

Reduce Crystallinity: The non-linear, three-dimensional structure of the this compound unit could disrupt chain packing, leading to more amorphous materials.

Enhance Thermal Stability: The stable aliphatic ring structure can contribute to a higher degradation temperature.

This approach has been used with other alicyclic monomers, such as 2,5(6)-bis(aminomethyl)bicyclo[2.2.1]heptane, to synthesize fully alicyclic polyimides with desirable properties. researchgate.net

Topochemical Polymerization of this compound Derivatives

Topochemical polymerization is a unique type of solid-state reaction where the crystal packing of the monomer molecules predetermines the stereochemistry and structure of the resulting polymer. ulsu.ru For such a reaction to occur, the reactive functional groups on adjacent monomer molecules in the crystal lattice must be aligned at an appropriate distance and orientation. ulsu.ru This method can lead to the formation of highly crystalline, extended-chain polymers with exceptional purity and stereoregularity. ulsu.ru

The most well-known examples of topochemical polymerization involve diacetylene compounds, which polymerize upon exposure to heat or UV radiation to form polydiacetylenes. ulsu.ru While there is no specific literature on the topochemical polymerization of this compound derivatives, it represents a potential, albeit challenging, synthetic route.

A hypothetical application would involve synthesizing a this compound monomer substituted with two diacetylene groups. If this monomer could be crystallized in a packing arrangement where the diacetylene rods of neighboring molecules are parallel and within the required reaction distance (typically less than 4 Å), it could potentially undergo topochemical polymerization. This would result in a highly ordered, cross-linked, or ladder-like polymer where the rigid this compound units are connected by conjugated polydiacetylene chains. The properties of such a material would be dictated by both the rigid bicyclic scaffold and the electronically active conjugated polymer backbone.

Integration of this compound into Supramolecular Architectures

Supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. The shape, size, and rigidity of the molecular components are crucial in directing the formation of these architectures. The well-defined and bulky nature of the this compound group makes it an attractive component for designing molecules for supramolecular assembly.

Self-Assembly Principles of this compound-Based Systems

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures. The final structure is determined by the minimization of the system's free energy, balancing enthalpic gains from favorable non-covalent interactions against entropic costs.

Incorporating a this compound unit into a molecule can strongly influence its self-assembly behavior.

Steric Hindrance and Shape Persistence: The bulkiness of the this compound group can direct the spatial arrangement of molecules, preventing dense packing in some orientations while favoring specific arrangements in others. This is similar to how other rigid bicyclic motifs, such as bicyclic N,N′-diacylaminals, have been shown to self-assemble into discrete cylindrical hexamers. uky.edu

Hydrophobic Interactions: As a large, nonpolar aliphatic group, the this compound moiety would strongly participate in hydrophobic interactions in aqueous environments, driving the aggregation of molecules to minimize contact with water.

Template for Functional Groups: The rigid this compound scaffold can be used as a platform to position functional groups (e.g., hydrogen-bonding moieties) in a precise spatial arrangement, thereby programming the self-assembly process to form specific architectures like tapes, sheets, or porous networks.

For example, a molecule consisting of a this compound core with appended hydrogen-bonding groups could self-assemble in a highly directional manner, dictated by both the steric requirements of the core and the specific interactions of the functional groups.

Host-Guest Chemistry with this compound Derivatives

Host-guest chemistry involves the formation of a complex between a larger "host" molecule, which has a cavity, and a smaller "guest" molecule that fits within it. This interaction is driven by non-covalent forces.

The this compound moiety, due to its size and hydrophobic character, is an excellent candidate to act as a guest molecule. It could be encapsulated by various macrocyclic hosts, such as cyclodextrins, calixarenes, or cucurbiturils. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are particularly well-suited to bind nonpolar guests in aqueous solutions. nih.govoatext.com

The binding of adamantane (B196018) and its derivatives, which are structurally analogous to bicyclic hydrocarbons in terms of rigidity and hydrophobicity, with β-cyclodextrin is well-documented. mdpi.com Given that this compound has a comparable size and lipophilicity, it is expected to form stable inclusion complexes with larger cyclodextrins (e.g., β- or γ-cyclodextrin). The formation of such a host-guest complex could be used to:

Increase the aqueous solubility of a this compound-containing compound. nih.gov

Protect a functional group on the this compound derivative from the surrounding environment.

Serve as a non-covalent linkage to construct larger supramolecular assemblies, for example, by functionalizing a polymer with cyclodextrin (B1172386) hosts and cross-linking it with difunctional this compound guests.

| Guest Molecule | Host Molecule | Binding Affinity (K a , M⁻¹) | Driving Force | Reference |

| Adamantane | β-Cyclodextrin | ~10⁴ - 10⁵ | Hydrophobic effect, van der Waals forces | mdpi.com |

| Tolyl group | β-Cyclodextrin | 321 | Hydrophobic effect | nih.gov |

| This compound (Hypothetical) | β- or γ-Cyclodextrin | (Expected to be significant) | Hydrophobic effect, size/shape complementarity | N/A |

Table 2: Representative Binding Affinities in Host-Guest Systems. This table shows data for analogous guest molecules to infer the potential behavior of this compound derivatives.

Conversely, a more complex, synthetically engineered this compound derivative featuring a pre-organized cavity could potentially act as a host for smaller guest molecules, although this application is more speculative.

Design of Novel Materials with this compound Moieties

The incorporation of bulky, alicyclic structures into polymer backbones is a well-established strategy for designing advanced materials with enhanced physical and chemical properties. While specific research on polymers containing the this compound moiety is not extensively documented in publicly available literature, the principles derived from polymers containing analogous structures, such as adamantane and other bicyclic or large cycloaliphatic groups, provide a strong foundation for predicting their potential characteristics and applications. The rigid and voluminous nature of the this compound group is expected to impart significant improvements in thermal stability, mechanical strength, and solubility to a variety of polymer systems.

Polymeric Materials with Enhanced Structural Features

The introduction of this compound moieties into polymer chains can lead to materials with significantly enhanced structural integrity and performance under demanding conditions. The inherent rigidity and bulkiness of this bicyclic structure can disrupt chain packing and reduce crystallinity, which in turn can improve the processability of otherwise intractable polymers. researchgate.net

One of the primary benefits of incorporating bulky aliphatic rings is the increase in the glass transition temperature (Tg) of the resulting polymer. usm.edu This is attributed to the restriction of segmental motion of the polymer chains. For instance, adamantane-containing polymers have demonstrated a substantial increase in Tg compared to their linear, unsubstituted counterparts. usm.edu It is reasonable to extrapolate that the this compound group would have a similar, if not more pronounced, effect due to its larger volume.

Furthermore, the incorporation of such rigid, three-dimensional structures can enhance the thermal stability of polymers. researchgate.net Materials with this compound units are anticipated to exhibit higher decomposition temperatures, making them suitable for high-temperature applications. This enhanced stability is a result of the strong C-C bonds within the bicyclic structure and the increased energy required for bond scission.

The table below outlines the expected property enhancements in polymers upon the incorporation of this compound moieties, based on findings from analogous bulky cycloaliphatic structures.

| Property | Expected Enhancement | Rationale |

| Glass Transition Temperature (Tg) | Significant Increase | Restriction of polymer chain segmental motion by the bulky this compound group. |

| Thermal Stability | Increased Decomposition Temperature | High bond energies within the bicyclic structure and steric hindrance protecting the polymer backbone. |

| Solubility | Improved in Organic Solvents | Disruption of chain packing and reduction of crystallinity, leading to better solvent penetration. usm.edu |

| Mechanical Strength | Increased Modulus and Hardness | The rigid nature of the this compound unit reinforcing the polymer matrix. |

| Processability | Potentially Improved | For high-performance polymers, the introduction of the bulky group can reduce melting viscosity. researchgate.net |

Functional Materials Incorporating this compound Units

Beyond structural enhancements, the this compound moiety can be a key component in the design of novel functional materials. By chemically modifying the this compound group or incorporating it into specific polymer architectures, materials with tailored optical, electrical, and chemical properties can be developed.

For example, the synthesis of polyimides containing adamantane-based diamines has resulted in materials with excellent optical transparency and high glass transition temperatures. rsc.org Similarly, this compound-containing diamines or dianhydrides could be synthesized and polymerized to create a new class of colorless, high-performance polyimides for applications in flexible electronics and aerospace. The bulky, non-planar structure of the this compound unit would likely suppress charge-transfer complex formation, which is a primary cause of color in aromatic polyimides.

In the realm of functional thin films and coatings, polymers with this compound side chains could offer superior hydrophobicity and low surface energy due to the hydrocarbon-rich nature of the moiety. This could be advantageous for creating self-cleaning surfaces or low-friction coatings.

The table below presents potential functional materials that could be designed using this compound moieties, with their prospective applications and the key role of the this compound unit.

| Functional Material | Key Role of this compound Moiety | Potential Applications |

| Colorless Polyimides | Suppresses intermolecular charge-transfer complex formation. | Flexible displays, optical films, aerospace components. |

| Low-k Dielectric Materials | Increases free volume and reduces polarizability. | Microelectronics, high-frequency circuits. |

| Hydrophobic Coatings | Provides a bulky, non-polar surface structure. | Self-cleaning surfaces, anti-fouling coatings. |

| High-Temperature Adhesives | Enhances thermal stability and cohesive strength. | Automotive and aerospace bonding applications. |

| Gas Separation Membranes | Creates controlled free volume for selective gas permeation. | Carbon capture, air separation. |

Environmental Chemistry and Degradation Pathways of Bicyclododecyl Compounds

Environmental Transport and Distribution Modeling

Predicting the environmental distribution of a chemical is crucial for assessing its potential exposure and impact. This is typically achieved using mathematical models that simulate the compound's movement and partitioning between air, water, soil, and biota. askiitians.comenvchemgroup.com For a compound like bicyclododecyl, which is expected to be highly hydrophobic and have low volatility due to its large C24 structure, modeling is essential to understand its likely environmental sinks.

Fugacity-based models are powerful tools for predicting the equilibrium distribution of a chemical in a multi-compartment environment. lupinepublishers.comlupinepublishers.com Fugacity, with units of pressure (Pa), represents a chemical's "escaping tendency" from a phase. lupinepublishers.com At equilibrium, the fugacity of a compound is equal in all phases, meaning there is no net movement between them. lupinepublishers.com

The concentration (C) in each phase is related to fugacity (f) by the fugacity capacity (Z), where C = Zf. lupinepublishers.com The Z-value is unique for each chemical and environmental compartment (air, water, soil, sediment, biota) and depends on properties like vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). researchgate.net

For a hydrophobic organic compound (HOC) like this compound, a Level I fugacity model would predict its partitioning at equilibrium. Given its expected properties:

Low Vapor Pressure: Limits its concentration in the air.

Low Water Solubility: Limits its concentration in water. nih.gov

High Octanol-Water Partition Coefficient (Kow): Indicates a strong tendency to partition into organic-rich phases like soil organic carbon, sediment, and the lipids of biota. envchemgroup.com

Consequently, a fugacity model would predict that the vast majority of this compound released into the environment would accumulate in soil and sediment, with very low concentrations in air and water. lupinepublishers.comcanada.ca

Table 1: Estimated Physicochemical Properties and Fugacity Model Inputs for this compound

| Property | Estimated Value/Characteristic | Implication for Environmental Partitioning |

| Molecular Formula | C₂₄H₄₆ | High molecular weight |

| Vapor Pressure (VP) | Expected to be very low | Low tendency to enter the atmospheric gas phase. |

| Water Solubility (S) | Expected to be very low | Low concentration in the aqueous phase. nih.gov |

| Octanol-Water Partition Coefficient (log Kow) | Expected to be very high (>6) | Strong affinity for organic matter in soil, sediment, and biota. envchemgroup.comresearchgate.net |

| Henry's Law Constant (H) | Expected to be low to moderate | Low potential for volatilization from water. |

This table is based on inferred properties for this compound, as specific experimental data is not available. cymitquimica.com

The transport of this compound within and between environmental compartments is governed by its physical properties and environmental processes.

Atmospheric Transport: Due to its anticipated low vapor pressure, this compound is unlikely to exist in the atmosphere in significant concentrations in its gaseous form. eolss.net Any atmospheric presence would likely be due to its adsorption onto particulate matter (aerosols). noaa.govmit.edu The long-range atmospheric transport of such particle-bound heavy hydrocarbons has been observed for other pollutants. copernicus.orgacs.org Transport would then be dictated by wind patterns and aerosol dynamics, with removal from the atmosphere occurring through wet deposition (rain and snow) and dry deposition (gravitational settling). mit.edu

Aquatic Transport: In aquatic systems, the extremely low water solubility of this compound would mean that its concentration in the truly dissolved phase is minimal. nih.gov The primary mechanism for its transport in water bodies would be association with suspended particulate matter and dissolved organic carbon. nih.govepa.gov This association facilitates movement with water currents. epa.gov Ultimately, due to its high density and hydrophobicity, this compound is expected to settle and accumulate in bottom sediments, which act as the primary sink in aquatic environments. nih.gov

Persistence and Bioaccumulation Potential: Academic Perspectives on Assessment Methodologies

The evaluation of a chemical's persistence in the environment and its potential to accumulate in living organisms is a cornerstone of modern chemical risk assessment. europa.eurivm.nl This process is fundamental for identifying substances that may pose a long-term, unpredictable risk to ecosystems, even if released in small quantities. europa.eu Regulatory frameworks, such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, have established specific criteria to identify substances as Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB). europa.eurivm.nlreachonline.eu

While specific experimental studies on the environmental fate of this compound are not extensively available in public literature, its persistence and bioaccumulation potential can be evaluated through established academic and regulatory methodologies designed for hydrocarbons and other organic compounds. concawe.eucanada.ca These methodologies rely on a combination of standardized laboratory tests and predictive computational models. concawe.euuninsubria.it

Assessment of Persistence

Persistence is a measure of the time a substance remains in a particular environmental compartment before it is broken down. concawe.eu The assessment typically begins with screening tests for ready biodegradability. concawe.eu

Standard Biodegradability Testing The Organisation for Economic Co-operation and Development (OECD) has developed a series of stringent screening tests, known as the OECD 301 guidelines, to assess a chemical's ready biodegradability in an aerobic aqueous environment. concawe.eufao.orgoecd.org These tests involve exposing the test substance to a microbial inoculum, often sourced from wastewater treatment plants, and monitoring its degradation over a 28-day period. concawe.eubpcinstruments.com Degradation is measured by parameters such as oxygen consumption or carbon dioxide production. fao.org A substance is generally considered "readily biodegradable" if it meets specific pass levels (e.g., >60% degradation) within a 10-day window during the 28-day test. fao.org Passing this stringent test suggests the substance will likely undergo rapid degradation in many environmental conditions. concawe.eu Conversely, failing the test does not automatically classify a substance as persistent, but indicates that further, more complex testing may be necessary. concawe.eu

For complex or poorly water-soluble substances like large cycloalkanes, which are analogous to this compound, these aqueous tests can be challenging to perform and interpret. umweltbundesamt.de

Interactive Table 1: Overview of OECD 301 Ready Biodegradability Test Methods Explore the different standardized methods for assessing ready biodegradability.

| Guideline | Method Name | Parameter Measured | Primary Application |

| OECD 301 A | DOC Die-Away | Dissolved Organic Carbon (DOC) | Good for soluble, non-volatile substances. fao.org |

| OECD 301 B | CO₂ Evolution Test | Carbon Dioxide (CO₂) Production | Suitable for poorly soluble substances. fao.org |

| OECD 301 C | Modified MITI (I) Test | Oxygen Consumption | For substances not inhibiting the inoculum. fao.orgbpcinstruments.com |

| OECD 301 D | Closed Bottle Test | Oxygen Consumption | For volatile substances. fao.org |

| OECD 301 E | Modified OECD Screening | Dissolved Organic Carbon (DOC) | A simpler version of 301 A. fao.org |

| OECD 301 F | Manometric Respirometry | Oxygen Consumption | Good for poorly soluble substances; measures oxygen demand. concawe.eufao.orgbpcinstruments.com |

Regulatory Criteria for Persistence Regulatory frameworks define persistence based on degradation half-life (T½), which is the time it takes for half of the substance to degrade. reachonline.euumweltbundesamt.de Under REACH, a substance is considered persistent (P) or very persistent (vP) if it exceeds specific half-life thresholds in different environmental compartments. reachonline.euumweltbundesamt.de

Assessment of Bioaccumulation Potential

Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment. ecetoc.orgwur.nl The assessment combines experimental data with predictive models. ecetoc.org

Experimental Assessment: Bioconcentration Factor (BCF) The primary metric for bioaccumulation is the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. uninsubria.itumweltbundesamt.de BCF is typically measured in laboratory studies with fish, following guidelines such as OECD Test No. 305. umweltbundesamt.de A high BCF indicates a high potential for the substance to accumulate in aquatic life. ecetoc.org For substances where dietary uptake is significant, a Bioaccumulation Factor (BAF), which includes uptake from food, is considered a more comprehensive metric. canada.capublications.gc.ca

Predictive Assessment Methodologies Given that experimental testing is time-consuming and resource-intensive, predictive models are widely used for initial assessment. uninsubria.itresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models: These computational models predict a chemical's properties, including its BCF, based on its molecular structure. uninsubria.itresearchgate.nettandfonline.com A key parameter used in many BCF QSAR models is the octanol-water partition coefficient (log Kₒw), which measures a substance's hydrophobicity (tendency to partition into fatty tissues rather than water). ecetoc.orgwur.nl Generally, BCF increases with log Kₒw. ecetoc.org However, for highly hydrophobic (high log Kₒw) or very large molecules (e.g., molecular weight > 700-1000 g/mol ), this relationship can break down, as factors like limited membrane permeability can reduce the rate of uptake and thus the bioaccumulation potential. ecetoc.orgwur.nlnih.gov

Fugacity Models: Fugacity, defined as the "escaping tendency" of a chemical from a phase, is used in multimedia environmental models to predict how a substance will partition between air, water, soil, sediment, and biota. unipd.ittul.czwikipedia.org These models use a chemical's physical-chemical properties to calculate its distribution and concentration in different environmental compartments, providing an integrated view of its environmental fate. wikipedia.orgenvchemgroup.com

Regulatory Criteria for Bioaccumulation REACH Annex XIII sets clear thresholds for identifying bioaccumulative (B) and very bioaccumulative (vB) substances based on the BCF value. reachonline.euumweltbundesamt.de

Interactive Table 2: PBT and vPvB Criteria for Persistence and Bioaccumulation (REACH Annex XIII) This table outlines the specific criteria a substance must meet to be identified as PBT or vPvB under the REACH regulation.